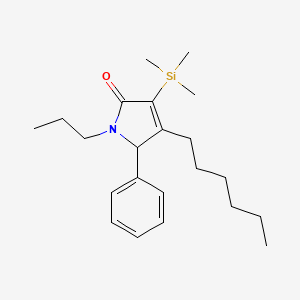
lithium;1-propylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;1-propylpyrrolidine is a chemical compound that combines lithium with a propyl-substituted pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The unique properties of lithium and the structural characteristics of the pyrrolidine ring make this compound a subject of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-propylpyrrolidine typically involves the reaction of 1-propylpyrrolidine with a lithium reagent. One common method is the reaction of 1-propylpyrrolidine with lithium metal in an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the lithium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and consistency of the final product.
化学反应分析
Types of Reactions
Lithium;1-propylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of lithium and pyrrolidine derivatives.
Reduction: It can be reduced to form lithium hydrides and other reduced forms of pyrrolidine.
Substitution: The lithium atom can be substituted with other metal atoms or functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Substitution reactions often involve halogenated compounds and are carried out in the presence of catalysts like palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium oxides and pyrrolidine N-oxides, while reduction can produce lithium hydrides and reduced pyrrolidine derivatives.
科学研究应用
Lithium;1-propylpyrrolidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including lithium-ion batteries and other energy storage devices.
作用机制
The mechanism of action of lithium;1-propylpyrrolidine involves its interaction with molecular targets and pathways. Lithium ions can modulate various signaling pathways, including those involving inositol monophosphatase and glycogen synthase kinase 3. These interactions can influence cellular processes such as neurotransmitter release, gene expression, and enzyme activity. The propylpyrrolidine moiety may also contribute to the compound’s overall biological activity by interacting with specific receptors or enzymes.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple cyclic amine with similar structural features but without the lithium component.
N-propylpyrrolidine: Similar to lithium;1-propylpyrrolidine but lacks the lithium ion.
Lithium pyrrolidide: Contains lithium and a pyrrolidine ring but without the propyl substitution.
Uniqueness
This compound is unique due to the combination of lithium and the propyl-substituted pyrrolidine ring This combination imparts distinct chemical and biological properties that are not observed in similar compounds
属性
CAS 编号 |
209900-12-9 |
|---|---|
分子式 |
C7H14LiN |
分子量 |
119.2 g/mol |
IUPAC 名称 |
lithium;1-propylpyrrolidine |
InChI |
InChI=1S/C7H14N.Li/c1-2-5-8-6-3-4-7-8;/h1-7H2;/q-1;+1 |
InChI 键 |
OERWYZWXDCFFJF-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[CH2-]CCN1CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


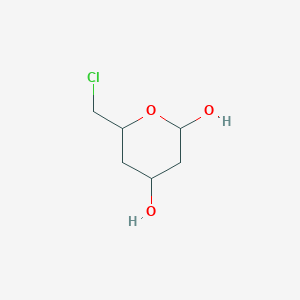
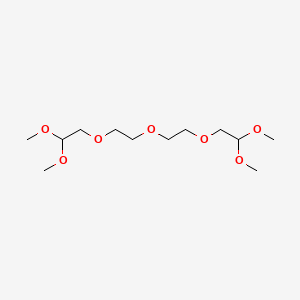
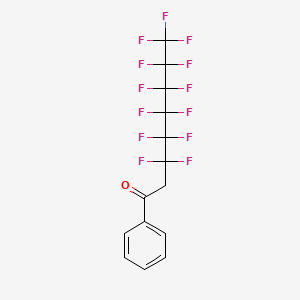
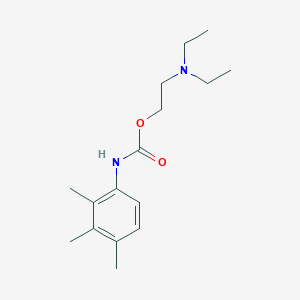
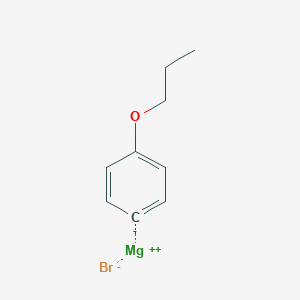
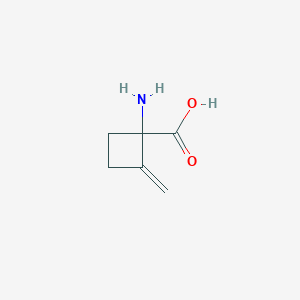
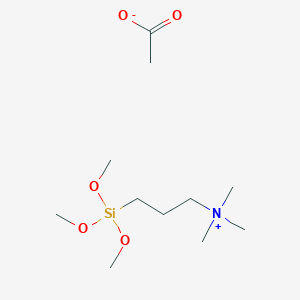
![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate](/img/structure/B12566230.png)
![(E,E)-N,N'-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B12566231.png)
![1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12566234.png)
![1-Azabicyclo[2.2.2]octan-3-yl 2-methylprop-2-enoate](/img/structure/B12566245.png)
![Magnesium, bromo[8-(phenylmethoxy)octyl]-](/img/structure/B12566246.png)
![2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate](/img/structure/B12566250.png)
